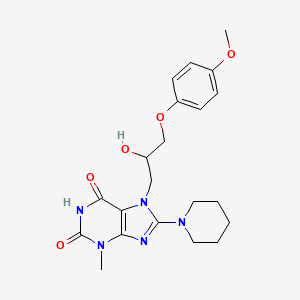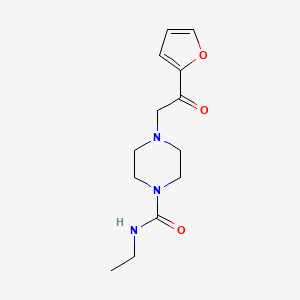
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained significant attention in the scientific community for its potential applications in research. FUB-AMB is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Potential in Drug Design
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3,3-dimethylbutanamide, as a derivative in the class of synthetic dyes and compounds, shows potential in binding to the DNA minor groove. This property is particularly relevant in the context of compounds like Hoechst 33258, which exhibit strong binding specificity to AT-rich sequences in the DNA minor groove. Such binding capabilities are crucial for applications in fluorescent DNA staining, enabling the visualization of cellular structures in biological research. Moreover, the molecular structure of these compounds serves as a foundation for the development of new drugs with optimized DNA-binding characteristics, aiding in the rational design of therapeutics targeting specific DNA sequences (Issar & Kakkar, 2013).
Amyloid Imaging and Alzheimer’s Disease
The chemical structure related to this compound has implications in the development of amyloid imaging ligands. These ligands, such as PIB and FDDNP, are instrumental in the in vivo detection of amyloid plaques in the brain, a hallmark of Alzheimer’s disease. The advancement in PET amyloid imaging techniques underscores the role of such compounds in enhancing our understanding of Alzheimer's pathology and facilitating early diagnosis, thereby opening avenues for the evaluation of anti-amyloid therapies (Nordberg, 2007).
Pharmacokinetic and Pharmacodynamic Modulation
The pharmacokinetic and pharmacodynamic profiles of drugs can be significantly influenced by the manipulation of their chemical structure, akin to the modifications seen in this compound. The structural motif of N-phenylpiperazine, for instance, has been explored for its utility across various therapeutic domains beyond its conventional CNS applications. By altering the basicity and substitution pattern on the aromatic ring, researchers have demonstrated improvements in drug properties, highlighting the versatility and potential for diversification of this scaffold in drug design (Maia, Tesch, & Fraga, 2012).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30FN3O/c1-19(2,3)13-18(24)21-14-17(15-5-7-16(20)8-6-15)23-11-9-22(4)10-12-23/h5-8,17H,9-14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOMLWQYNPGHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2471733.png)
![Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2471734.png)
![2-[4-(Furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2471735.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B2471737.png)
![2-{4-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B2471739.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471742.png)





